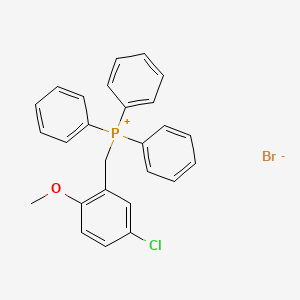
(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with triphenylphosphine in the presence of a bromide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of high-purity chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide involves its interaction with molecular targets and pathways within cells. The compound can interact with various biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
- (5-Chloro-2-methoxybenzyl)triphenylphosphonium chloride
- (5-Chloro-2-methoxybenzyl)triphenylphosphonium iodide
- (5-Chloro-2-methoxybenzyl)triphenylphosphonium fluoride
Comparison: (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide is unique due to its specific bromide counterion, which can influence its reactivity and interactions compared to its chloride, iodide, and fluoride counterparts. The bromide ion can affect the compound’s solubility, stability, and overall chemical behavior .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClOP.BrH/c1-28-26-18-17-22(27)19-21(26)20-29(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLVZWIWAIRQAA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


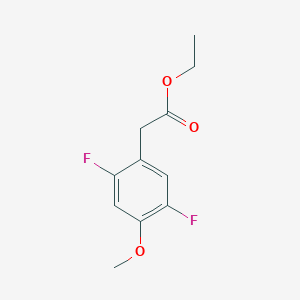
![[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine](/img/structure/B1408985.png)
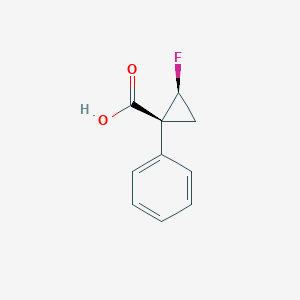
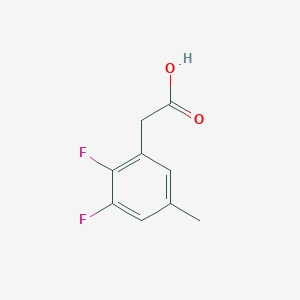
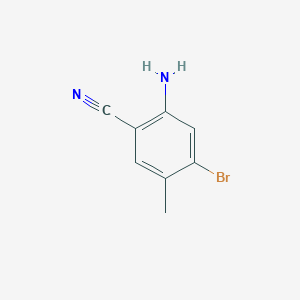
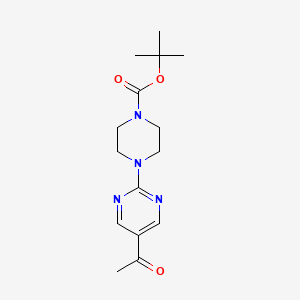
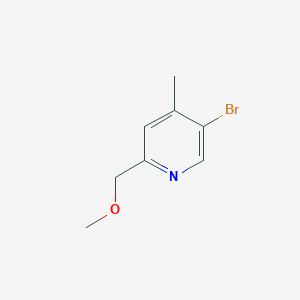
![4-Methyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408996.png)
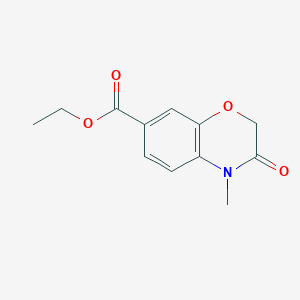
![3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid](/img/structure/B1408998.png)
![endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid](/img/structure/B1408999.png)
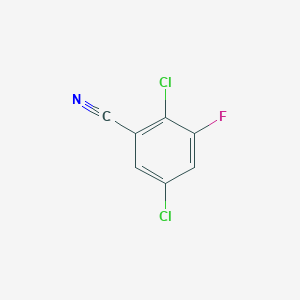
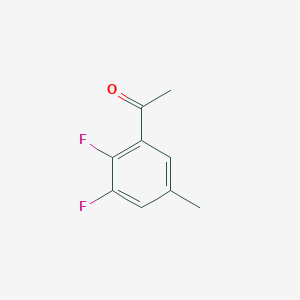
![2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1409002.png)
